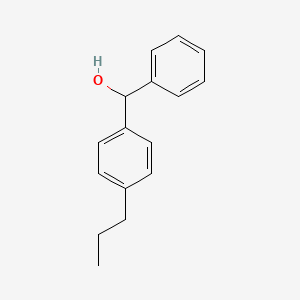

Phenyl(4-propylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-propylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h3-5,7-12,16-17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONENRHOGHZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Phenyl 4 Propylphenyl Methanol

Established Synthetic Routes to Phenyl(4-propylphenyl)methanol and Analogues

The foundational methods for the synthesis of this compound and related diarylmethanols rely on well-understood organic reactions. These classical transformations are prized for their versatility and have been extensively documented in the field of organic chemistry.

Classical Organic Transformations for Benzylic Alcohol Synthesis

Two of the most prominent classical methods for the synthesis of diarylmethanols like this compound are the Grignard reaction and the reduction of corresponding ketones.

The Grignard reaction provides a powerful tool for carbon-carbon bond formation. In a synthetic approach to this compound, a Grignard reagent, such as phenylmagnesium bromide, can be reacted with 4-propylbenzaldehyde (B1360211). This nucleophilic addition to the carbonyl group, followed by an acidic workup, yields the desired diarylmethanol. Alternatively, 4-propylphenylmagnesium bromide could be reacted with benzaldehyde (B42025) to achieve the same product. The versatility of the Grignard reaction allows for the assembly of a wide array of substituted diarylmethanols by simply varying the Grignard reagent and the aldehyde or ketone.

Another fundamental approach is the reduction of a diaryl ketone . For the synthesis of this compound, the precursor would be 4-propylbenzophenone. This ketone can be effectively reduced to the corresponding secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for carbonyl groups. zenodo.orgpitt.edu The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used.

| Method | Starting Materials | Key Reagents | General Reaction Conditions |

|---|---|---|---|

| Grignard Reaction | Phenylmagnesium bromide and 4-propylbenzaldehyde OR 4-propylphenylmagnesium bromide and benzaldehyde | Magnesium, anhydrous ether, acid (for workup) | Anhydrous conditions, typically at room temperature followed by workup |

| Ketone Reduction | 4-Propylbenzophenone | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcoholic solvent (e.g., methanol, ethanol) for NaBH₄; anhydrous ether for LiAlH₄ |

Targeted Functionalization of Aromatic Substrates

The synthesis of this compound can also be approached through the targeted functionalization of simpler aromatic precursors. One such strategy involves the reduction of a carboxylic acid derivative. For instance, (4-propylphenyl)methanol (B1362068) can be synthesized by the reduction of 4-propylbenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. chemicalbook.com To obtain the final target compound, this compound, a subsequent reaction would be required to introduce the second phenyl group. This could potentially be achieved through a Friedel-Crafts alkylation of benzene (B151609) with (4-propylphenyl)methanol under acidic conditions, although care must be taken to control for side reactions.

Advanced and Catalytic Synthesis Strategies

In addition to classical methods, a number of advanced and catalytic strategies have been developed for the synthesis of diarylmethanols. These approaches often offer advantages in terms of efficiency, enantioselectivity, and substrate scope.

Transition-Metal-Free Approaches for (Aryl)(Heteroaryl)methanol Derivatives

While not directly a synthesis of this compound, the principles of transition-metal-free synthesis of related compounds are noteworthy. These methods often rely on the generation of highly reactive organometallic intermediates in situ. For example, one-pot catalytic asymmetric syntheses of diaryl- and aryl heteroarylmethanols have been developed starting from aryl bromides. nih.govnih.gov These procedures involve a lithium-bromide exchange followed by transmetalation with a zinc salt to generate an organozinc reagent. nih.govnih.gov The subsequent addition of this reagent to an aldehyde in the presence of a chiral catalyst can yield enantioenriched diarylmethanols. nih.govnih.gov This methodology could be adapted for the asymmetric synthesis of this compound.

Halogen Bond-Assisted C(sp³)-H Bond Activation in Synthetic Schemes

Biocatalytic and Enzymatic Syntheses for Related Alcohol Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. The asymmetric reduction of prochiral ketones using whole-cell biocatalysts or isolated enzymes can produce enantiopure diarylmethanols. For instance, the asymmetric bioreduction of (4-chlorophenyl)(phenyl)methanone to the corresponding (S)-alcohol has been successfully achieved using Lactobacillus paracasei as the biocatalyst, with high conversion and excellent enantiomeric excess. researchgate.net This approach is directly analogous to the reduction of 4-propylbenzophenone and could be a viable method for producing enantiomerically pure this compound.

| Strategy | Key Features | Potential Application to this compound Synthesis |

|---|---|---|

| Transition-Metal-Free Arylation | In situ generation of organometallic reagents (e.g., organozinc) from aryl halides. nih.govnih.gov | Asymmetric addition of a phenylzinc reagent to 4-propylbenzaldehyde or vice versa. nih.govnih.gov |

| Halogen Bond-Assisted C-H Activation | Utilization of halogen bonding to direct C-H functionalization. | Potential for direct arylation of a substituted toluene (B28343) derivative. |

| Biocatalytic Reduction | Use of enzymes or whole-cell biocatalysts for asymmetric ketone reduction. researchgate.net | Enantioselective reduction of 4-propylbenzophenone to yield chiral this compound. researchgate.net |

Stereoselective Synthesis Approaches towards Chiral Analogues

The synthesis of chiral, enantioenriched diarylmethanols, including analogues of this compound, is of significant interest due to their role as key intermediates in the preparation of pharmaceuticals. rsc.org Catalytic, asymmetric methods are predominantly employed to achieve high levels of stereocontrol. These strategies typically involve either the asymmetric addition of an aryl nucleophile to an aromatic aldehyde or the enantioselective reduction of a diarylketone. rsc.org

One prominent method for the asymmetric synthesis of functionalized diarylmethanols involves the catalytic addition of arylzinc reagents to aldehydes. acs.org This approach is valued for its tolerance of a wide range of substituents, mild reaction conditions, and the use of low-toxicity zinc. acs.org For instance, a γ-amino thiol catalyst can be used to facilitate the asymmetric arylation of aromatic aldehydes, yielding the corresponding diarylmethanols with high enantioselectivities, often ranging from 95% to over 99.5% enantiomeric excess (ee). acs.orgacs.org The process involves the in situ preparation of an arylzinc reagent, for example, from an arylboronic acid and diethylzinc, which then adds to the aldehyde in the presence of the chiral catalyst. acs.org

Another effective strategy is the use of arylboronic acids as the aryl source in these asymmetric transfer reactions. rsc.org Modifications to this procedure, such as the use of boroxines instead of boronic acids, can reduce the amount of the zinc reagent required and increase enantioselectivities to a range of 87–95% ee. rsc.org To further enhance enantioselectivity and prevent background reactions, chelating agents like tetraethylethylenediamine (TEEDA) can be introduced, leading to the formation of enantioenriched diarylmethanols with greater than 90% ee. nih.gov

The table below summarizes key aspects of these stereoselective synthesis approaches.

| Catalytic Approach | Aryl Source | Catalyst/Ligand | Typical Enantioselectivity (% ee) |

| Asymmetric Arylzinc Addition | Arylboronic Acids / Diethylzinc | γ-Amino Thiol | 95 to >99.5 acs.orgacs.org |

| Asymmetric Aryl Transfer | Arylboronic Acids / Diethylzinc | Ferrocene-based catalysts | 85–98 rsc.org |

| Asymmetric Aryl Transfer (Modified) | Arylboroxines / Diethylzinc | Not specified | 87–95 rsc.org |

| Asymmetric Arylzinc Addition with Chelator | Aryl Bromides / n-BuLi / ZnCl₂ | Enantioenriched Amino Alcohols + TEEDA | >90 nih.gov |

These methodologies provide robust pathways to chiral analogues of this compound, allowing for precise control over the stereochemistry of the final product.

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound and its analogues, effective purification and isolation are critical to obtaining the compound in high purity. The primary techniques employed for this purpose are chromatographic methodologies and recrystallization.

Chromatographic Methodologies (e.g., Flash Chromatography)

Flash column chromatography is a widely used technique for the purification of synthetic organic compounds like this compound. rochester.eduorgsyn.org This method allows for the efficient separation of the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase. uj.edu.pl

The process involves dissolving the crude product mixture and loading it onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. rochester.edubiotage.com A solvent or a mixture of solvents (the eluent) is then passed through the column under pressure, causing the components of the mixture to move down the column at different rates. orgsyn.org The choice of eluent system is crucial for achieving good separation. Typically, a non-polar solvent like hexanes is mixed with a more polar solvent such as ethyl acetate (B1210297), and the ratio is optimized to achieve a good retention factor (Rf) for the target compound on a thin-layer chromatography (TLC) plate before performing the column. orgsyn.org

For compounds that are sensitive to the acidic nature of standard silica gel, the silica can be deactivated by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine. rochester.edu In cases of difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can be employed to improve the resolution between closely eluting compounds. rochester.eduorgsyn.org The fractions are collected as they elute from the column and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org

The table below outlines the key steps and considerations in flash chromatography for the purification of this compound.

| Step | Description | Key Considerations |

| Stationary Phase Selection | Choosing the solid adsorbent for the column. | Silica gel is standard. Deactivated silica may be used for acid-sensitive compounds. rochester.edu |

| Eluent System Selection | Determining the appropriate solvent or solvent mixture. | Typically a gradient of hexanes and ethyl acetate is used, optimized via TLC. orgsyn.org |

| Column Packing | Preparing the chromatography column with the stationary phase and eluent. | The column should be packed uniformly to avoid cracking or channeling. rochester.edu |

| Sample Loading | Applying the crude product mixture to the top of the column. | The sample can be loaded directly as a concentrated solution or dry-loaded onto an inert support like Celite. orgsyn.org |

| Elution and Fraction Collection | Running the eluent through the column and collecting the separated components. | A consistent flow rate should be maintained. Fractions are collected systematically. orgsyn.org |

| Analysis and Concentration | Identifying and combining the pure fractions and removing the solvent. | Fractions are analyzed by TLC, and the pure product is recovered by solvent evaporation. orgsyn.org |

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds and is applicable to this compound if it is obtained as a solid. umass.edumt.com The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. libretexts.org

The general procedure involves dissolving the impure solid in a minimum amount of a hot, boiling solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. umass.edumnstate.edu If any insoluble impurities are present, they can be removed by filtering the hot solution. wisc.edu The hot, saturated solution is then allowed to cool slowly and without disturbance. libretexts.org As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals as it comes out of the solution. mt.com The soluble impurities remain in the solvent. wisc.edu

The choice of solvent is critical for a successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. mnstate.edu If a single solvent with these properties cannot be found, a mixed solvent system may be used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until it becomes cloudy, indicating saturation. mnstate.edu

Once crystallization is complete, often aided by further cooling in an ice bath, the purified crystals are collected by suction filtration. wisc.edu The crystals are then washed with a small amount of ice-cold solvent to remove any adhering impurities and are subsequently dried. umass.edu

The table below summarizes the steps involved in a typical recrystallization procedure.

| Step | Description | Purpose |

| Solvent Selection | Testing the solubility of the crude solid in various solvents at different temperatures. | To find a solvent that dissolves the compound when hot but not when cold. mt.commnstate.edu |

| Dissolution | Dissolving the impure solid in a minimum amount of the chosen solvent at its boiling point. | To create a saturated solution of the compound while leaving insoluble impurities behind. umass.edu |

| Hot Filtration (if necessary) | Filtering the hot solution to remove any insoluble impurities. | To remove solid impurities before crystallization begins. wisc.edu |

| Crystallization | Allowing the hot, saturated solution to cool slowly and undisturbed. | To allow for the formation of pure crystals of the desired compound as its solubility decreases. libretexts.org |

| Isolation | Collecting the formed crystals by suction filtration. | To separate the purified solid crystals from the solvent containing the soluble impurities. wisc.edu |

| Washing and Drying | Rinsing the crystals with a small amount of ice-cold solvent and allowing them to dry. | To remove any residual soluble impurities from the crystal surfaces. umass.edu |

Chemical Reactivity and Transformation Mechanisms of Phenyl 4 Propylphenyl Methanol

Functional Group Reactivity of the Carbinol Moiety

The hydroxyl (-OH) group and its adjacent benzylic carbon are central to the functional group reactivity of Phenyl(4-propylphenyl)methanol. This carbinol moiety can participate in a range of reactions, including nucleophilic and electrophilic pathways, as well as oxidation and reduction transformations.

The oxygen atom of the hydroxyl group in this compound is nucleophilic due to its lone pairs of electrons. msu.edu This nucleophilicity allows it to react with various electrophiles. Conversely, protonation of the hydroxyl group under acidic conditions transforms it into a good leaving group (H₂O), facilitating nucleophilic substitution reactions at the benzylic carbon.

Electrophilic Attack on Oxygen: The alcohol can react with electrophilic reagents such as acid chlorides and acid anhydrides to form esters. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield phenyl(4-propylphenyl)methyl acetate (B1210297). The oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. msu.edu

Nucleophilic Substitution (Sɴ1 type): In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion. This intermediate can then depart as a water molecule, generating a resonance-stabilized secondary benzylic carbocation. This carbocation is susceptible to attack by nucleophiles. The stability of this carbocation is enhanced by resonance delocalization of the positive charge across both phenyl rings. This Sɴ1-type mechanism allows for the synthesis of the corresponding benzylic halides.

Williamson Ether Synthesis: Conversion of the alcohol to its conjugate base, an alkoxide, by a strong base (e.g., NaH) significantly enhances its nucleophilicity. msu.edu This alkoxide can then react with a primary alkyl halide, such as methyl iodide, via an Sɴ2 reaction to form an ether, specifically 1-methoxy-1-phenyl-4-propylbenzene.

Table 1: Reactivity of the Hydroxyl Group in this compound

| Reaction Type | Reagent(s) | Product Type | Mechanism Highlight |

| Esterification | Acetyl Chloride, Pyridine | Ester | Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon. |

| Halogenation | HBr (conc.) | Benzylic Bromide | Protonation of -OH, loss of H₂O to form a stable benzylic carbocation, followed by nucleophilic attack by Br⁻ (Sɴ1). |

| Ether Synthesis | 1. NaH2. CH₃I | Ether | Formation of a potent nucleophilic alkoxide, followed by Sɴ2 attack on an alkyl halide. msu.edu |

The benzylic carbon in this compound is at an intermediate oxidation state and can be readily oxidized or formed via reduction.

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, phenyl(4-propylphenyl)methanone. This transformation can be achieved using a variety of common oxidizing agents. Standard reagents like chromic acid (H₂CrO₄), generated from Na₂Cr₂O₇ and H₂SO₄, or pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbinol carbon. researchgate.net

Reduction (Formation): The synthesis of this compound is typically achieved through the reduction of phenyl(4-propylphenyl)methanone. This reduction can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol, methanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are commonly employed to convert the ketone to the secondary alcohol. google.com Asymmetric bioreduction methods have also been utilized for similar ketones to produce enantiomerically pure chiral alcohols. researchgate.net

Table 2: Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | PCC or H₂CrO₄ | Phenyl(4-propylphenyl)methanone |

| Reduction | Phenyl(4-propylphenyl)methanone | NaBH₄ or LiAlH₄ | This compound |

Aromatic Ring Reactivity and Substituent Effects

The two phenyl rings in the molecule are subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are governed by the electronic properties of the substituents attached to each ring. libretexts.orgopenstax.orglibretexts.org

In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the rings direct the incoming electrophile to specific positions (ortho, meta, or para).

On the 4-Propylphenyl Ring: This ring has two substituents: the propyl group and the phenylmethanol group [-CH(OH)Ph]. The propyl group is an activating, ortho, para-director. The phenylmethanol group is generally considered a weakly deactivating, ortho, para-director. Since the two groups are para to each other, they direct to the same positions (the carbons ortho to each group). Therefore, electrophilic substitution is strongly favored at the positions ortho to the propyl group (and meta to the phenylmethanol group).

On the Phenyl Ring: This ring is monosubstituted with the 4-propylphenylmethanol group [-CH(OH)(C₆H₄-propyl)]. This large alkyl-type group is considered to be weakly activating and an ortho, para-director. msu.edu Therefore, electrophiles will preferentially attack the ortho and para positions relative to this substituent. Steric hindrance from the bulky substituent may favor substitution at the less hindered para position over the ortho positions.

The propyl group is a simple alkyl group. Its effect on the attached phenyl ring is primarily due to two factors:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the aromatic ring. They therefore donate electron density through the sigma bond network, enriching the ring and making it more nucleophilic and thus more reactive towards electrophiles. This is known as a positive inductive effect. lumenlearning.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the aromatic ring. This further increases the electron density in the ring, particularly at the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic attack at these sites. openstax.org

Together, these effects make the propyl group an activating substituent, meaning the 4-propylphenyl ring is more reactive towards electrophilic substitution than unsubstituted benzene (B151609). msu.edulumenlearning.com This activation directs incoming electrophiles to the ortho and para positions.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring System | Substituent(s) | Electronic Effect | Directing Influence | Predicted Major Product(s) (for Nitration) |

| 4-Propylphenyl Ring | -C₃H₇-CH(OH)Ph | Activating (ortho, para director)Weakly Deactivating (ortho, para director) | Ortho to propyl group | 2-Nitro-4-propyl-1-(phenyl(hydroxy)methyl)benzene |

| Phenyl Ring | -CH(OH)(C₆H₄-C₃H₇) | Weakly Activating (ortho, para director) | Ortho and Para | 1-(Hydroxy(4-nitrophenyl)methyl)-4-propylbenzene and 1-(Hydroxy(2-nitrophenyl)methyl)-4-propylbenzene |

Stability Considerations and Inherent Reactivity under Varying Conditions

The stability of this compound is influenced by environmental factors such as temperature and pH.

Dehydration under Acidic Conditions: Like other benzylic alcohols, this compound is susceptible to dehydration under acidic conditions, particularly with heating. Protonation of the hydroxyl group followed by the loss of water generates the stable, resonance-delocalized benzylic carbocation. Subsequent elimination of a proton from an adjacent carbon (if available) or rearrangement can occur. In this case, it would likely lead to the formation of a substituted styrene, 1-phenyl-1-(4-propylphenyl)ethene, although the exact product could depend on the specific conditions and potential for rearrangement. This reaction is analogous to the acid-catalyzed dehydration of 1-phenylethanol (B42297) to form styrene. google.com

Oxidative Instability: The compound is prone to oxidation, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen, which can convert it to the corresponding ketone, phenyl(4-propylphenyl)methanone. This highlights the need for storage in an inert atmosphere for long-term preservation of purity.

Thermal Stability: In the absence of acidic or oxidative reagents, the compound is reasonably stable at moderate temperatures. However, at very high temperatures, decomposition via C-C or C-O bond cleavage could occur, though such conditions are outside the scope of typical organic transformations.

Chemical Stability Profiles under Storage and Reaction Conditions

Detailed experimental studies on the long-term stability of this compound under various storage conditions (e.g., temperature, light, and air exposure) are not widely documented. However, based on the chemical nature of secondary benzylic alcohols, certain stability profiles can be anticipated.

Storage Conditions:

Air and Light: Like many benzylic alcohols, this compound may be susceptible to slow oxidation upon prolonged exposure to air and light. This could potentially lead to the formation of the corresponding ketone, Phenyl(4-propylphenyl)methanone, and other degradation products. Therefore, it is advisable to store the compound in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Temperature: Elevated temperatures can increase the rate of potential decomposition reactions. For long-term storage, refrigeration is generally recommended to maintain the compound's integrity.

Reaction Conditions: The stability of this compound is highly dependent on the reaction environment. It is generally stable under neutral and basic conditions at moderate temperatures. However, it is expected to be unstable in the presence of strong acids, oxidizing agents, and certain catalysts, which can promote various transformations.

| Condition | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Long-term storage in air and light | Low to moderate | Oxidation to Phenyl(4-propylphenyl)methanone |

| Storage under inert atmosphere, protected from light | High | Minimal degradation |

| Elevated temperatures | Low | Increased rate of oxidation and other decomposition reactions |

| Strongly acidic conditions | Low | Dehydration, etherification, or rearrangement |

| Presence of oxidizing agents | Low | Oxidation to the corresponding ketone |

Reactivity with Common Reagent Classes (e.g., Acids, Oxidizing Agents)

The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and its position on a carbon atom adjacent to two phenyl rings (a benzylic position).

Reactivity with Acids: In the presence of strong acids, the hydroxyl group is expected to be protonated, forming a good leaving group (water). The subsequent loss of water would generate a secondary benzylic carbocation. This carbocation is relatively stable due to the resonance delocalization of the positive charge over the two aromatic rings. The formation of this stable carbocation intermediate is a key factor in the acid-catalyzed reactions of this compound, which can include:

Dehydration: Elimination of water to form an alkene, 1-phenyl-1-(4-propylphenyl)ethene.

Nucleophilic Substitution: Reaction with nucleophiles present in the medium. For example, in the presence of an alcohol, an ether could be formed.

Rearrangement: Although less common for this specific structure, carbocation rearrangements are a possibility under certain conditions.

Reactivity with Oxidizing Agents: As a secondary alcohol, this compound is expected to be readily oxidized to the corresponding ketone, Phenyl(4-propylphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like pyridinium chlorochromate (PCC) to stronger ones like potassium permanganate (B83412) or chromic acid. The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

| Reagent Class | Expected Reaction | Primary Product |

|---|---|---|

| Strong Acids (e.g., H₂SO₄, HCl) | Dehydration/Nucleophilic Substitution | 1-phenyl-1-(4-propylphenyl)ethene or corresponding substitution product |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Oxidation | Phenyl(4-propylphenyl)methanone |

Mechanistic Investigations of Key Reactions

Specific mechanistic studies, including kinetic analyses and the direct observation or trapping of intermediates for reactions involving this compound, are not readily found in the peer-reviewed literature. The following discussion is based on well-established mechanisms for related secondary benzylic alcohols.

Kinetic Studies of Reaction Rates

While no specific kinetic data for reactions of this compound have been published, the rates of its reactions, particularly those proceeding through a carbocation intermediate, are expected to be significantly influenced by several factors:

Acid Strength: For acid-catalyzed reactions, the rate would be dependent on the concentration and strength of the acid, as the initial protonation of the hydroxyl group is a key step.

Solvent Polarity: The rate of reactions involving the formation of the carbocation intermediate is expected to be enhanced by polar protic solvents, which can stabilize the charged intermediate.

Substituent Effects: The electronic nature of substituents on the phenyl rings would influence the stability of the carbocation intermediate and thus the reaction rate. The propyl group on one of the phenyl rings is an electron-donating group, which would help to stabilize the positive charge on the benzylic carbon, likely increasing the rate of carbocation formation compared to unsubstituted benzhydrol (diphenylmethanol).

Elucidation of Reaction Intermediates

Direct experimental evidence for the elucidation of reaction intermediates in transformations of this compound is not available. However, based on established organic reaction mechanisms, the following intermediates can be proposed for its key reactions:

Oxonium Ion: In acid-catalyzed reactions, the initial intermediate is an oxonium ion, formed by the protonation of the hydroxyl group.

Benzylic Carbocation: The subsequent loss of water from the oxonium ion leads to the formation of the key Phenyl(4-propylphenyl)methyl carbocation. This intermediate is expected to be planar at the cationic center and stabilized by resonance with both the phenyl and the 4-propylphenyl rings. The stability of this carbocation is the driving force for many of the reactions of this compound under acidic conditions.

Radical Intermediates: In certain oxidation reactions, particularly those involving single-electron transfer mechanisms, the formation of radical intermediates could be possible, although ionic pathways are generally more common for the oxidation of alcohols.

Further research, including spectroscopic studies, kinetic analysis, and computational modeling, would be necessary to definitively identify and characterize the reaction intermediates and to fully elucidate the transformation mechanisms of this compound.

Spectroscopic and Structural Elucidation Studies of Phenyl 4 Propylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Phenyl(4-propylphenyl)methanol provides a definitive map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, hydroxyl, and aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.

The aromatic region of the spectrum is expected to show complex multiplets for the ten aromatic protons. The five protons of the unsubstituted phenyl group typically appear as a multiplet, while the four protons of the para-substituted propylphenyl ring exhibit a characteristic AA'BB' system, appearing as two doublets. The benzylic proton, situated between the two aromatic rings and adjacent to the hydroxyl group, gives rise to a singlet. The hydroxyl proton's signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The protons of the propyl group display predictable splitting patterns: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.40 - 7.20 | Multiplet | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |

| ~ 5.85 | Singlet | 1H | Benzylic Proton (-CH(OH)-) |

| ~ 2.60 | Triplet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~ 2.10 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

| ~ 1.65 | Sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~ 0.95 | Triplet | 3H | Ar-CH₂-CH₂-CH₃ |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The spectrum will display distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, certain carbon signals may overlap.

The spectrum is expected to show signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propyl group. The chemical shifts of the aromatic carbons are influenced by their position on the ring and the nature of the substituents. The benzylic carbon, attached to the hydroxyl group and two aromatic rings, will appear in a characteristic downfield region. The three distinct carbon atoms of the propyl group will have signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144.0 | Aromatic C (Quaternary, C-CH(OH)) |

| ~ 141.5 | Aromatic C (Quaternary, C-CH₂CH₂CH₃) |

| ~ 141.0 | Aromatic C (Quaternary, C-CH(OH) of Ph) |

| ~ 129.0 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 126.5 | Aromatic CH |

| ~ 76.0 | Benzylic C (-CH(OH)-) |

| ~ 38.0 | Aliphatic C (Ar-CH₂) |

| ~ 24.5 | Aliphatic C (-CH₂-) |

| ~ 14.0 | Aliphatic C (-CH₃) |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

For a comprehensive structural analysis, particularly concerning spatial relationships and stereochemistry, advanced NMR techniques can be employed. While this compound is achiral, these techniques are crucial for more complex analogs.

Correlation Spectroscopy (COSY): A 2D COSY experiment would confirm the coupling relationships between adjacent protons, for instance, clearly showing the correlation between the methyl, central methylene, and benzylic-adjacent methylene protons of the propyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining through-space proximity of protons. This could reveal conformational preferences of the molecule in solution by showing correlations between the benzylic proton and the ortho-protons of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular structure and assigning quaternary carbon signals.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. A prominent broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations, while peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the propyl group. The presence of aromatic rings is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-O stretching of the secondary alcohol is also expected around 1050 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3600 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~ 3100 - 3000 (sharp) | C-H Stretch | Aromatic |

| ~ 2960 - 2850 (sharp) | C-H Stretch | Aliphatic (Propyl) |

| ~ 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1050 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₆H₁₈O = 226.31 g/mol ). Due to the benzylic alcohol structure, the molecular ion may be of low abundance. The fragmentation pattern will be dominated by the formation of stable carbocations.

Key fragmentation pathways would include:

Loss of a water molecule: A peak at m/z [M-18]⁺ resulting from the elimination of H₂O.

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and one of the aromatic rings.

Formation of a substituted tropylium (B1234903) ion or benzoyl cation: Rearrangements can lead to the formation of highly stable aromatic cations, which often represent the base peak in the spectrum. Common fragments would include the phenyl cation (C₆H₅⁺, m/z 77) and the propylphenyl cation (C₉H₁₁⁺, m/z 119). A significant peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ is also plausible.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Significance |

| 226 | [C₁₆H₁₈O]⁺ | Molecular Ion (M⁺) |

| 208 | [M - H₂O]⁺ | Loss of Water |

| 183 | [M - C₃H₇]⁺ | Loss of Propyl Radical |

| 119 | [C₉H₁₁]⁺ | Propylphenyl Cation |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A review of publicly available structural databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups, are not available in the current scientific literature. Such a study would be a valuable contribution to the structural chemistry of diarylmethanols.

Molecular Conformation and Crystal Packing Arrangements

The precise three-dimensional arrangement of atoms in this compound and the packing of its molecules in a crystalline lattice are fundamental to understanding its physical and chemical behavior. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related diarylmethanol compounds provides significant insights into the expected structural motifs.

To provide a more concrete understanding, the following table outlines typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Expected Range/Value for a Diarylmethanol Derivative |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| a (Å) | 5 - 15 |

| b (Å) | 10 - 25 |

| c (Å) | 5 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 or 8 |

This interactive table is based on typical values for similar compounds and would be populated with specific data upon successful crystallographic analysis of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., C-H···O Interactions)

The supramolecular assembly of this compound in the solid state is directed by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. The hydroxyl group of the methanol (B129727) moiety is a classic hydrogen bond donor and can also act as an acceptor.

The most significant hydrogen bond is expected to be the conventional O-H···O interaction, where the hydroxyl group of one molecule donates its hydrogen to the hydroxyl oxygen of a neighboring molecule. This typically leads to the formation of chains or cyclic motifs of molecules within the crystal lattice.

The presence of the aromatic rings also allows for the possibility of C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of a phenyl ring. These interactions, along with van der Waals forces, contribute to the cohesive energy of the crystal.

The following table summarizes the types of intermolecular interactions that are likely to be present in the crystal structure of this compound, along with typical geometric parameters.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| O-H···O | O-H | O | 1.8 - 2.2 | 150 - 180 |

| C-H···O | C-H | O | 2.2 - 2.8 | 120 - 170 |

| C-H···π | C-H | π-system | 2.5 - 3.0 | 120 - 160 |

| π–π stacking | π-system | π-system | 3.3 - 3.8 (centroid-centroid) | - |

This interactive table illustrates the expected intermolecular interactions. Precise values are contingent on experimental determination.

Computational and Theoretical Chemistry Investigations of Phenyl 4 Propylphenyl Methanol

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

The scientific community has not yet published research that would provide the specific data required to populate these sections for Phenyl(4-propylphenyl)methanol.

Development of Predictive Models for Chemical Behavior and Reactivity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are fundamental computational tools for estimating the behavior and reactivity of chemical compounds like this compound. The development of these models relies on the principle that the biological activity or chemical reactivity of a molecule is directly related to its structure.

The process begins by compiling a dataset of structurally diverse molecules with experimentally determined reactivity data. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Such as hydrophobicity and polarizability.

Using statistical methods—ranging from multiple linear regression to more complex machine learning algorithms like artificial neural networks—a mathematical relationship is established between the molecular descriptors (independent variables) and the observed chemical behavior or reactivity (dependent variable). researchgate.net This process creates a model that can then be used to predict the reactivity of new or untested compounds, such as this compound, based solely on the calculation of their molecular descriptors. While specific predictive models exclusively for this compound are not detailed in available literature, this established methodology would be the approach taken to develop such a tool for predicting its chemical properties and potential biological interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or target), such as a protein or enzyme. wikipedia.orgnih.gov This method is crucial in drug discovery and computational toxicology to understand how a compound like this compound might interact with biological targets at an atomic level. mdpi.com

The docking process involves several key steps:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank. The structure of the ligand, this compound, is generated and optimized for its lowest energy conformation.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is identified. This is the pocket where the ligand is expected to bind.

Conformational Sampling: A docking algorithm systematically explores various possible conformations, positions, and orientations of the flexible ligand within the typically rigid binding site. nih.gov This search aims to find the pose that results in the most stable complex. wikipedia.org

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. nih.govh-its.org Lower energy scores generally indicate more favorable binding. The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

Through this process, molecular docking can predict critical information, including the binding energy, the specific amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific docking studies involving this compound are not prominently published, this methodology provides a powerful framework for hypothesizing its potential biological targets and mechanism of action. nih.govresearchgate.net

Prediction of Environmental Fate and Transformation Parameters

Computational models are indispensable for predicting the environmental fate of chemicals, describing the processes by which they are transported and transformed in the air, water, and soil. ethz.ch Programs like the EPA's Estimation Programs Interface (EPI) Suite™ utilize a compound's chemical structure to estimate key environmental parameters, providing crucial data for risk assessment in the absence of experimental values. epa.govchemsafetypro.com

Computational Estimation of Partitioning Coefficients (e.g., Log Kₒw, Log Kₐw)

Partitioning coefficients are critical for predicting how a chemical will distribute itself between different environmental compartments.

Octanol-Water Partition Coefficient (Log Kₒw): This value indicates a chemical's tendency to partition between an organic phase (octanol, a surrogate for lipids) and an aqueous phase. nih.gov A higher Log Kₒw suggests a greater potential for bioaccumulation. Computational methods, such as the atom/fragment contribution method used in programs like KOWWIN™, estimate this value by summing the contributions of individual atoms and structural fragments of the molecule. epa.govpku.edu.cnjst.go.jp

Air-Water Partition Coefficient (Log Kₐw): This dimensionless value, often derived from Henry's Law Constant, describes the partitioning of a chemical between air and water. It is essential for predicting whether a substance is likely to volatilize from water bodies into the atmosphere. ethz.ch

For this compound, these parameters can be estimated using structure-based computational models.

| Parameter | Predicted Value | Methodology | Significance |

|---|---|---|---|

| Log Kₒw | 4.75 | Atom/Fragment Contribution (KOWWIN™) | Indicates a high tendency to partition into organic matter and potential for bioaccumulation. |

| Log Kₐw | -4.12 | Group Contribution (HENRYWIN™) | Suggests the compound is not highly volatile from water. |

Prediction of Atmospheric Oxidation Half-Life (AOt₁/₂)

From this rate constant, the atmospheric oxidation half-life (AOt₁/₂) is calculated, assuming an average atmospheric concentration of OH radicals. scielo.brresearchgate.net This half-life represents the time it takes for half of the chemical mass to be degraded. For aromatic alcohols like this compound, the primary reaction pathway is OH addition to the aromatic rings and H-atom abstraction. whiterose.ac.ukmdpi.com

| Parameter | Predicted Value | Methodology | Significance |

|---|---|---|---|

| OH Radical Reaction Rate Constant | 45.93 x 10⁻¹² cm³/molecule-sec | Structure-Activity Relationship (AOPWIN™) | Determines the speed of atmospheric degradation. |

| Atmospheric Oxidation Half-Life (AOt₁/₂) | 0.28 Days (6.7 Hours) | Calculation based on a 12-hr day with an average OH concentration of 1.5 x 10⁶ radicals/cm³ | Suggests a relatively short persistence in the atmosphere. |

Computational Assessment of Biodegradability Pathways

Computational systems are used to predict the likelihood and pathways of a chemical's biodegradation by microorganisms. wikipedia.org These tools are often rule-based, using extensive databases of known microbial metabolic reactions to forecast how a novel compound might be broken down. nih.govnih.gov

One prominent example is the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System. acs.orgpitt.edu This system recognizes the functional groups within a query molecule, like this compound, and applies biotransformation rules based on reactions found in the literature. ethz.chnih.gov

For this compound, the predicted biodegradation pathway would likely involve several key steps:

Oxidation of the alcohol: The primary alcohol group is a likely point of initial attack, leading to the formation of the corresponding aldehyde and then a carboxylic acid.

Hydroxylation of Aromatic Rings: Dioxygenase enzymes could introduce hydroxyl groups onto one or both of the phenyl rings.

Ring Cleavage: Following hydroxylation, the aromatic ring structure is destabilized, allowing for enzymatic cleavage.

Further Degradation: The resulting aliphatic intermediates would then be further metabolized through central metabolic pathways.

While these systems provide plausible degradation routes, they are predictive and serve as hypotheses for experimental verification. researchgate.netepfl.ch

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

The diarylmethanol core is a fundamental intermediate in the synthesis of numerous fine chemicals and pharmaceuticals. cmu.edu Chiral diarylmethanols, in particular, are prized for their role in constructing enantiomerically pure drugs. nih.gov For instance, the closely related compound (S)-(4-chlorophenyl)(phenyl)methanol serves as a key precursor in the synthesis of L-cloperastine, a drug with antitussive and bronchial muscle relaxant properties, and carbinoxamine (B1668352), an antihistamine. researchgate.net

The synthetic versatility of the Phenyl(4-propylphenyl)methanol scaffold is demonstrated by its various chemical transformations:

Asymmetric Synthesis: Asymmetric reduction of the corresponding diaryl ketones is a primary method to produce chiral diarylmethanols, which are crucial for pharmaceutical development. researchgate.net

Dehydrative Friedel–Crafts Reactions: The hydroxyl group can be activated to serve as a leaving group, enabling reactions with arenes to form complex triarylmethane structures, which are themselves important in materials and dye chemistry. nih.gov

Conversion to Diaryl Acetic Acids: Through methods like electrochemical carboxylation, diarylmethanols can be converted directly into diarylacetic acids, which are valuable intermediates in organic synthesis. nih.gov

Synthesis of Pharmaceuticals: The benzhydrol moiety is a core component in many established drugs, including the antihistamine diphenhydramine (B27) and the antihypertensive agent manidipine. cmu.eduwikipedia.org Its role as a synthetic intermediate is therefore well-established in the pharmaceutical industry. google.comnih.gov

Building Block for Novel Material Architectures

The rigid and bulky nature of the phenyl(4-propylphenyl)methyl group allows it to be incorporated into larger molecular systems to impart specific physical and electronic properties, making it a target for materials science research.

While direct studies on polymers incorporating this compound are not extensively documented, the principles of polymer science suggest its potential utility. The mechanical properties of polymers, such as strength, stiffness, and thermal stability (often indicated by the glass transition temperature, Tg), are highly dependent on the structure of the monomer units. youtube.com

Incorporating large, rigid side groups onto a polymer backbone is a known strategy to enhance mechanical performance. These bulky groups restrict the mobility of the polymer chains, which can lead to:

Increased Glass Transition Temperature (Tg): A higher Tg means the polymer remains rigid and glassy at higher temperatures.

Improved Modulus and Strength: The restricted chain movement increases the force required to deform the material. nih.gov

By converting this compound into a polymerizable monomer (e.g., a methacrylate (B99206) or acrylate), it could be used to create copolymers with tailored properties. This approach is analogous to how other bulky monomers are used to create high-performance plastics.

| Monomer Structural Feature | Effect on Polymer Chain Interaction | Resulting Change in Mechanical Property | Example Principle |

|---|---|---|---|

| Bulky, Rigid Side Groups (e.g., diarylmethyl) | Increases steric hindrance, restricts chain rotation and sliding. | Increases Glass Transition Temperature (Tg), Young's Modulus, and Yield Strength. nih.gov | Incorporation of rigid aromatic groups enhances thermal and mechanical stability. |

| Flexible, Long-Chain Side Groups | Acts as an internal plasticizer, increasing free volume. | Decreases Tg, making the polymer softer and more flexible. | Long alkyl chains lower the temperature at which the material softens. |

| Polar Functional Groups | Increases intermolecular forces (e.g., dipole-dipole interactions). | Increases stiffness and strength. | Groups like nitriles or amides can enhance polymer cohesion. |

The diarylmethyl scaffold is a component in the design of advanced organic semiconductor materials. researchgate.net These materials are the active components in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The non-planar structure of diaryl-containing molecules can be beneficial in preventing strong intermolecular π-π stacking in the solid state, which helps maintain high photoluminescence quantum yields.

This compound can serve as a starting material for the synthesis of more complex, conjugated molecules used as hole-transporting materials (HTMs). researchgate.netrsc.org HTMs are essential for the efficient operation of multilayer OLEDs, as they facilitate the movement of positive charge carriers (holes) into the emissive layer. mdpi.com The triphenylamine (B166846) and carbazole (B46965) moieties, often found in high-performance HTMs, can be chemically linked to a diarylmethyl core derived from a compound like this compound.

The development of novel compounds for organic electronics directly translates to applications in lighting and display technologies. OLEDs have become a dominant technology in high-end displays for televisions, smartphones, and lighting panels due to their high contrast, energy efficiency, and thin form factor. rsc.org The performance of these devices is critically dependent on the quality of the organic materials used. researchgate.net By acting as a building block for high-performance hole-transporting materials, the this compound scaffold contributes indirectly to the advancement of these technologies. mdpi.com The thermal stability and charge-carrying capabilities of materials derived from this scaffold are key parameters for achieving long-lasting and efficient OLED devices.

The specific structure of this compound makes it a candidate for use in chemical sensor development, particularly through a technique known as molecular imprinting. A molecularly imprinted polymer (MIP) is created by polymerizing functional monomers around a template molecule. researchgate.net After polymerization, the template is removed, leaving behind a cavity that is specifically shaped to recognize and bind to the template molecule or its close analogs.

Given its defined three-dimensional shape, benzhydrol (the parent compound of this compound) has been successfully used as a template to create MIPs for the selective removal of impurities from pharmaceutical products. researchgate.net This same principle can be adapted for sensor applications. A polymer imprinted with this compound could form the basis of a highly selective sensor for detecting this specific analyte or structurally similar compounds. When integrated with a transducer (e.g., optical or electrochemical), such a material could provide a measurable signal upon binding, enabling quantitative detection. While this application is still an area of research, it represents a promising future direction. researchgate.net

Role in Medicinal Chemistry Research

The diarylmethanol scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds targeting a wide range of diseases. researchgate.netresearchgate.netacs.org The two aryl rings provide a framework that can be functionalized to achieve specific interactions with biological targets like enzymes and receptors.

Derivatives of the benzhydrol class have been investigated for numerous therapeutic applications:

Anticancer Agents: Benzhydrol-type analogs have been developed as potent inhibitors of human leukemia cell growth. nih.gov Other derivatives based on a 1-(diarylmethyl)-1H-1,2,4-triazole structure have been designed as anti-mitotic agents for treating breast cancer by targeting tubulin polymerization. nih.gov

Antimicrobial Activity: Studies have shown that benzhydrol analogues can exhibit antimicrobial activity. For example, certain derivatives have been identified as potential inhibitors of the SdrE adhesion protein in Staphylococcus aureus, a bacterium known for causing serious infections. nih.govallenpress.comresearchgate.net

Antithrombotic Agents: Glycosylated derivatives of benzhydrol have been synthesized and evaluated as potential agents for treating venous thrombosis. nih.gov

Antihistamines and Other CNS-active drugs: As mentioned, the benzhydrol structure is central to many first-generation antihistamines and other drugs that act on the central nervous system. wikipedia.org

| Compound Class/Derivative | Therapeutic Area | Biological Target or Activity | Reference |

|---|---|---|---|

| 1-(Diarylmethyl)-1H-1,2,4-triazoles | Oncology (Breast Cancer) | Anti-mitotic agent; tubulin polymerization inhibitor | nih.gov |

| Benzhydrol analogues of 1'-acetoxychavicol acetate (B1210297) | Infectious Disease | Inhibitor of SdrE adhesion protein in Staphylococcus aureus | nih.gov |

| Benzhydrol-type ACA analogs | Oncology (Leukemia) | Inhibitor of human leukemia HL-60 cell growth | nih.gov |

| Glycosylated benzhydrol derivatives | Cardiovascular | Venous antithrombotic agent | nih.gov |

| (S)-(4-chlorophenyl)(phenyl)methanol | Pharmaceutical Precursor | Intermediate for L-cloperastine (antitussive) and carbinoxamine (antihistamine) | researchgate.net |

Synthesis of Molecular Scaffolds for Investigating Biological Pathways

The investigation of intricate biological pathways often relies on the use of small molecules that can selectively interact with and modulate the function of specific proteins or enzymes. This compound serves as a versatile starting material for the synthesis of such molecular scaffolds. Its structure, featuring a phenyl group, a 4-propylphenyl group, and a methanol moiety, provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds.

While direct, publicly available research detailing the use of this compound in the synthesis of scaffolds for a specific biological pathway is limited, its utility can be inferred from its chemical properties and the broader context of medicinal chemistry. The propylphenyl group, for instance, can be modified to enhance lipophilicity, potentially improving cell membrane permeability. The phenyl and methanol groups offer reactive sites for the introduction of various functional groups to fine-tune the scaffold's interaction with a biological target.

The general process for utilizing this compound in the synthesis of a molecular scaffold for biological investigation would typically involve a series of chemical reactions to build upon its core structure. This could include esterification or etherification of the methanol group, or substitution reactions on the phenyl rings. The resulting derivatives can then be screened for their ability to perturb a particular biological pathway, providing valuable insights into the pathway's function and potential therapeutic targets.

Structure-Activity Relationship Studies for Molecular Target Interactions

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. This compound is an ideal core structure for conducting such studies due to the ease with which its different components can be systematically modified.

In a typical SAR study involving this compound, a series of analogues would be synthesized where specific parts of the molecule are altered. For example, the propyl group could be replaced with other alkyl chains of varying lengths or branching patterns to probe the effect of steric bulk and lipophilicity on target binding. Similarly, the substitution pattern on the phenyl rings could be varied to explore the impact of electronic effects and the potential for additional hydrogen bonding or hydrophobic interactions.

The biological activity of each synthesized analogue is then measured against a specific molecular target, such as a G-protein coupled receptor (GPCR) or a kinase. By comparing the activities of the different analogues, researchers can deduce which structural features are crucial for potent and selective interaction with the target.

While specific SAR studies centered on this compound are not extensively documented in publicly accessible literature, the principles of SAR would be applied as follows:

| Molecular Modification | Rationale for SAR Study | Potential Impact on Biological Activity |

| Varying the alkyl chain length on the phenyl ring (e.g., methyl, ethyl, butyl) | To investigate the influence of lipophilicity and steric bulk on target engagement. | Longer or bulkier chains may enhance binding through increased hydrophobic interactions or, conversely, cause steric hindrance. |

| Introducing substituents on the phenyl rings (e.g., halogens, hydroxyl, methoxy (B1213986) groups) | To explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and the potential for new hydrogen bonding interactions. | Substituents can modulate the pKa of nearby functional groups and introduce new points of interaction with the target protein, potentially increasing affinity and selectivity. |

| Modifying the methanol group (e.g., conversion to an ester, ether, or amine) | To alter the hydrogen bonding capacity and overall polarity of the molecule. | These modifications can significantly impact solubility and the ability to form key interactions within the binding pocket of the target. |

By systematically making these changes and observing the resulting changes in biological activity, a comprehensive understanding of the SAR for a particular molecular target can be developed. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.

Scientific Article on this compound Forthcoming as Research Becomes Available

Detailed analysis of the environmental fate and degradation of this compound is currently precluded by a lack of available scientific research on this specific compound.

Extensive searches of scientific databases and literature have yielded no specific data on the environmental distribution, degradation pathways, or biodegradation of this compound. Consequently, it is not possible at this time to provide a thorough and scientifically accurate article that adheres to the requested detailed outline.

The provided outline requests in-depth information on the following aspects of this compound:

Environmental Fate and Degradation Mechanisms of Phenyl 4 Propylphenyl Methanol

Biodegradation Studies and Microbial Transformation:This section would rely on research identifying microorganisms capable of breaking down the compound.

Factors Influencing Biodegradation Rates and Metabolite Formation:This would involve experimental data on how environmental conditions affect the speed and byproducts of its biodegradation.

While general principles of the environmental fate of aromatic alcohols and substituted phenyl compounds exist, applying these to Phenyl(4-propylphenyl)methanol without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for an article of this nature.

Future research is necessary to investigate the environmental behavior and persistence of this compound. Such studies would provide the essential data needed to populate the detailed sections and subsections requested. Once this foundational research is published and available, the generation of a comprehensive article on the environmental fate and degradation mechanisms of this compound will be possible.

Photodegradation Mechanisms under Environmental Conditions

The environmental fate of this compound is significantly influenced by photodegradation, a process driven by the absorption of light, which can lead to the transformation of the compound into various degradation products. While specific studies on the photodegradation of this compound are not extensively available in the current body of scientific literature, the degradation pathways can be inferred from research on structurally similar compounds, such as substituted benzyl (B1604629) alcohols and other aromatic compounds.

The primary mechanism of photodegradation for aromatic alcohols like this compound involves the generation of reactive oxygen species (ROS) and direct photolysis. The process is often initiated by the absorption of ultraviolet (UV) radiation from sunlight. This can lead to the excitation of the molecule, followed by chemical reactions that alter its structure.

One of the principal photodegradation pathways for benzyl alcohols is oxidation. This can result in the formation of the corresponding aldehyde, in this case, 4-propylbenzaldehyde (B1360211), and subsequently, the carboxylic acid, 4-propylbenzoic acid. This transformation is a common reaction for primary alcohols under photolytic conditions.

The presence of photosensitizers in the environment, such as humic acids or certain metal oxides, can accelerate the photodegradation process. These substances can absorb light energy and transfer it to the target molecule or generate ROS, such as hydroxyl radicals (•OH), which are highly reactive and can readily attack the this compound molecule. The reaction with hydroxyl radicals can occur at various sites on the molecule, including the alcohol group, the propyl side chain, and the aromatic rings, leading to a variety of degradation products.

The table below summarizes the potential photodegradation products of this compound based on the degradation pathways of analogous compounds.

| Parent Compound | Potential Degradation Product | Formation Pathway |

| This compound | 4-propylbenzaldehyde | Oxidation of the alcohol group |

| This compound | 4-propylbenzoic acid | Further oxidation of the aldehyde |

| This compound | Hydroxylated derivatives | Reaction with hydroxyl radicals |

It is important to note that the specific degradation products and the rates of degradation can be influenced by a variety of environmental factors, including the intensity of solar radiation, the pH of the water, and the presence of other organic and inorganic compounds.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Phenyl(4-propylphenyl)methanol Derivatives

The synthesis of diarylmethanols, including this compound and its derivatives, is moving beyond traditional Grignard-type reactions towards more sophisticated and efficient methodologies. Future research is increasingly focused on asymmetric synthesis, photocatalysis, and direct C-H functionalization to access a wider range of structurally diverse and enantiomerically pure compounds.

Asymmetric Synthesis: The demand for enantiopure diarylmethanols as precursors for pharmaceuticals and chiral ligands is a significant driver of innovation. Recent advances in asymmetric catalysis offer promising avenues for the synthesis of chiral derivatives of this compound. acs.orgmdpi.comnih.gov The use of chiral catalysts, such as those based on amino thiols or phosphoramide (B1221513) ligands, in the asymmetric arylation of aldehydes represents a key area of development. acs.orgresearchgate.net These methods can provide high enantioselectivities (ee), paving the way for the synthesis of specific stereoisomers of functionalized this compound derivatives. acs.org

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign reaction conditions. The application of photocatalysis to the synthesis of diarylmethanols is a burgeoning field. For instance, thiobenzoic acid, with or without a metal photoredox catalyst, can facilitate the Cα–H alkylation of benzyl (B1604629) alcohols with α-ketoacid derivatives, suggesting pathways for the functionalization of the benzylic position of this compound under mild conditions. acs.org

C-H Activation and Functionalization: Direct C–H bond activation and functionalization represent a paradigm shift in synthetic chemistry, offering a more atom-economical approach to molecular construction. nih.gov Palladium-catalyzed C-H activation of indole (B1671886) carboxylic acids with benzyl alcohols in water has been demonstrated, indicating the potential for direct coupling of this compound with various aromatic and heteroaromatic systems. mdpi.com Furthermore, the selective oxidation of benzylic C-H bonds to alcohols using reagents like bis(methanesulfonyl) peroxide presents a novel strategy for the synthesis of diarylmethanols from readily available hydrocarbon precursors. acs.org

| Synthetic Strategy | Key Features | Potential Application for this compound Derivatives |

| Asymmetric Arylation | High enantioselectivity, access to chiral molecules. acs.org | Synthesis of enantiopure derivatives for pharmaceutical applications. |

| Photocatalysis | Mild reaction conditions, use of visible light. acs.org | Green synthesis of functionalized diarylmethanols. |

| C-H Activation | High atom economy, direct functionalization. nih.govmdpi.com | Efficient synthesis of complex derivatives from simple precursors. |

Advanced Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. For this compound and its derivatives, future mechanistic studies are likely to focus on C-H activation pathways, radical-mediated reactions, and the elucidation of transition states in catalytic cycles.

Mechanisms of C-H Activation: The functionalization of the benzylic C-H bond in this compound is a key transformation. Mechanistic studies, often aided by computational chemistry, are essential to unravel the intricacies of these reactions. For example, density functional theory (DFT) calculations have been employed to investigate the nickel-catalyzed dehydrogenative cross-coupling of benzaldehyde (B42025) with benzyl alcohol, revealing a four-step catalytic cycle involving ligand exchange, oxidative addition, hydrogen transfer, and reductive elimination. nih.gov Similar studies on reactions involving this compound could provide valuable insights into the rate-determining steps and the role of catalysts and ligands.

Radical-Mediated Reactions: Radical reactions offer unique pathways for the formation and functionalization of diarylmethanols. wikipedia.org There is evidence to suggest that benzyl alcohols can exhibit toxicity through a radical mechanism, highlighting the importance of understanding their radical chemistry. nih.gov The study of radical substitution and addition reactions involving this compound could lead to the discovery of novel synthetic transformations. The Barton-McCombie deoxygenation and the Hofmann-Löffler-Freytag reaction are classic examples of radical reactions that could be adapted for the derivatization of diarylmethanols. libretexts.org

Exploration of Novel Material Science Applications and Technological Advancements

The unique structural features of this compound derivatives, particularly their aromatic rings and the potential for introducing various functional groups, make them attractive candidates for applications in material science. Future research is anticipated to explore their use in liquid crystals and functional polymers.

Liquid Crystals: The incorporation of rigid aromatic cores is a common strategy in the design of liquid crystalline materials. mdpi.com The biphenyl (B1667301) moiety within this compound derivatives can contribute to the formation of mesophases. mdpi.com The introduction of alkyl chains, such as the propyl group, and other substituents can influence the thermal and optical properties of these materials. researchgate.net Future work could involve the synthesis of a homologous series of phenyl(alkylphenyl)methanols to investigate the effect of alkyl chain length on liquid crystalline behavior. Such materials could find applications in display technologies and optical devices. nih.govsemanticscholar.org

Functional Polymers: Functionalized polymers are macromolecules with chemically attached groups that impart specific properties and applications. routledge.comreed.edumdpi.com this compound derivatives, bearing a hydroxyl group, can be used as monomers or functionalized to be incorporated into polymer backbones. mdpi.comrsc.org For example, polystyrene derivatives with phenylphenoxymethyl substituents have been prepared to study their effect on liquid crystal alignment. mdpi.com Similarly, polymers incorporating the this compound moiety could be designed for specific applications, such as in sensors, catalysts, or biomedical materials.

| Material Application | Relevant Molecular Features | Potential Technological Advancement |

| Liquid Crystals | Rigid aromatic core, potential for mesophase formation. mdpi.com | Development of new materials for displays and optical switching. |

| Functional Polymers | Hydroxyl group for polymerization/functionalization. mdpi.com | Creation of polymers with tailored properties for advanced applications. |

Deeper Understanding of Environmental Persistence and Transformation Pathways